Sulbactam Sulbactam Sulbactam is a member of penicillanic acids. It is a conjugate acid of a sulbactam(1-).
Sulbactam is a beta (β)-lactamase inhibitor and a derivative of the basic penicillin nucleus. When given in combination with β-lactam antibiotics, sulbactam produces a synergistic effect as it blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams.
Sulbactam is a beta Lactamase Inhibitor. The mechanism of action of sulbactam is as a beta Lactamase Inhibitor.
Sulbactam is a semi-synthetic beta-lactamase inhibitor. The beta-lactam ring of sulbactam irreversibly binds to beta-lactamase at or near its active site, thereby blocking enzyme activity and preventing metabolism of other beta-lactam antibiotics by the enzyme. Combining this agent with a beta-lactamase susceptible antibiotic, such as penicillins or a cephalosporin, to treat infections caused by beta-lactamase producing organisms, results in a decreased turnover rate of the beta-lactamase sensitive antibiotic and enhances its antibacterial activity.
A beta-lactamase inhibitor with very weak antibacterial action. The compound prevents antibiotic destruction of beta-lactam antibiotics by inhibiting beta-lactamases, thus extending their spectrum activity. Combinations of sulbactam with beta-lactam antibiotics have been used successfully for the therapy of infections caused by organisms resistant to the antibiotic alone.
See also: Sulbactam Sodium (has salt form).
Brand Name: Vulcanchem
CAS No.: 68373-14-8
VCID: VC20739906
InChI: InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1
SMILES:
Molecular Formula: C8H11NO5S
Molecular Weight: 233.24 g/mol

Sulbactam

CAS No.: 68373-14-8

VCID: VC20739906

Molecular Formula: C8H11NO5S

Molecular Weight: 233.24 g/mol

* For research use only. Not for human or veterinary use.

Sulbactam - 68373-14-8

Description Sulbactam is a member of penicillanic acids. It is a conjugate acid of a sulbactam(1-).
Sulbactam is a beta (β)-lactamase inhibitor and a derivative of the basic penicillin nucleus. When given in combination with β-lactam antibiotics, sulbactam produces a synergistic effect as it blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams.
Sulbactam is a beta Lactamase Inhibitor. The mechanism of action of sulbactam is as a beta Lactamase Inhibitor.
Sulbactam is a semi-synthetic beta-lactamase inhibitor. The beta-lactam ring of sulbactam irreversibly binds to beta-lactamase at or near its active site, thereby blocking enzyme activity and preventing metabolism of other beta-lactam antibiotics by the enzyme. Combining this agent with a beta-lactamase susceptible antibiotic, such as penicillins or a cephalosporin, to treat infections caused by beta-lactamase producing organisms, results in a decreased turnover rate of the beta-lactamase sensitive antibiotic and enhances its antibacterial activity.
A beta-lactamase inhibitor with very weak antibacterial action. The compound prevents antibiotic destruction of beta-lactam antibiotics by inhibiting beta-lactamases, thus extending their spectrum activity. Combinations of sulbactam with beta-lactam antibiotics have been used successfully for the therapy of infections caused by organisms resistant to the antibiotic alone.
See also: Sulbactam Sodium (has salt form).
CAS No. 68373-14-8
Product Name Sulbactam
Molecular Formula C8H11NO5S
Molecular Weight 233.24 g/mol
IUPAC Name (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1
Standard InChIKey FKENQMMABCRJMK-RITPCOANSA-N
Isomeric SMILES CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C
Canonical SMILES CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C
Appearance Solid powder
Synonyms Bétamaze
Combactam
CP 45899
CP-45899
CP45899
Penicillanic Acid Sulfone
Sodium, Sulbactam
Sulbactam
Sulbactam Sodium
Sulfone, Penicillanic Acid
Reference Totir MA, Helfand MS, Carey MP, Sheri A, Buynak JD, Bonomo RA, Carey PR: Sulbactam forms only minimal amounts of irreversible acrylate-enzyme with SHV-1 beta-lactamase. Biochemistry. 2007 Aug 7;46(31):8980-7. Epub 2007 Jul 13. [PMID:17630699]
Helfand MS, Totir MA, Carey MP, Hujer AM, Bonomo RA, Carey PR: Following the reactions of mechanism-based inhibitors with beta-lactamase by Raman crystallography. Biochemistry. 2003 Nov 25;42(46):13386-92. [PMID:14621983]
INVIMA Product Authorization: Sulamp Duo (amoxicillin/sulbactam) coated tablets for oral use
MiVademecum Colombia: Minovelt (ceftriaxone/sulbactam) product information
PubChem Compound 130313
Last Modified Sep 12 2023

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